molecular formula C18H30N4S2 B14234204 5-Pyrimidinecarbonitrile, 4-amino-2-(dodecylthio)-6-(methylthio)- CAS No. 647832-48-2

5-Pyrimidinecarbonitrile, 4-amino-2-(dodecylthio)-6-(methylthio)-

Cat. No.: B14234204
CAS No.: 647832-48-2
M. Wt: 366.6 g/mol
InChI Key: KHHRYOWBWKZXOT-UHFFFAOYSA-N
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Description

5-Pyrimidinecarbonitrile, 4-amino-2-(dodecylthio)-6-(methylthio)- is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarbonitrile, 4-amino-2-(dodecylthio)-6-(methylthio)- typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinecarbonitrile, 4-amino-2-(dodecylthio)-6-(methylthio)- can undergo various chemical reactions, including:

    Oxidation: The thioether groups (dodecylthio and methylthio) can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarbonitrile, 4-amino-2-(dodecylthio)-6-(methylthio)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the amino, dodecylthio, and methylthio groups can influence its binding affinity and specificity towards molecular targets, affecting pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Pyrimidinecarbonitrile, 4-amino-2-(dodecylthio)-6-(methylthio)- is unique due to the presence of both dodecylthio and methylthio groups, which can impart distinct chemical and physical properties. These substitutions can enhance its lipophilicity, making it more suitable for applications requiring membrane permeability or interactions with hydrophobic environments.

Properties

CAS No.

647832-48-2

Molecular Formula

C18H30N4S2

Molecular Weight

366.6 g/mol

IUPAC Name

4-amino-2-dodecylsulfanyl-6-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C18H30N4S2/c1-3-4-5-6-7-8-9-10-11-12-13-24-18-21-16(20)15(14-19)17(22-18)23-2/h3-13H2,1-2H3,(H2,20,21,22)

InChI Key

KHHRYOWBWKZXOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=NC(=C(C(=N1)SC)C#N)N

Origin of Product

United States

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